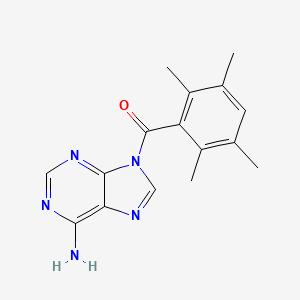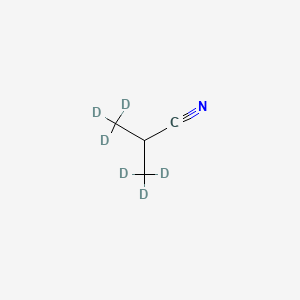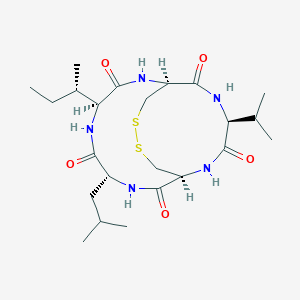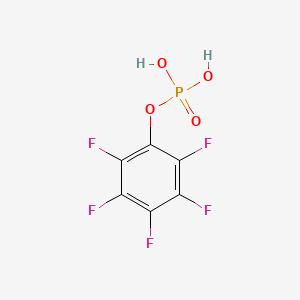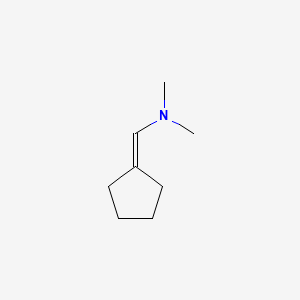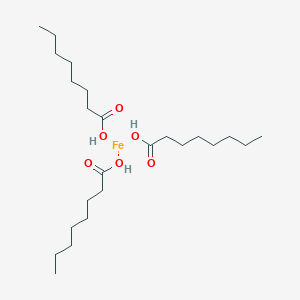
Iron octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C24H45FeO6 . It is a metal carboxylate derived from octanoic acid and iron. This compound is known for its applications in various fields, including catalysis, polymerization, and as a precursor for other iron-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron octanoate can be synthesized through the reaction of iron salts with octanoic acid. One common method involves the reaction of iron(III) chloride with sodium octanoate in an aqueous medium. The reaction can be represented as follows:
FeCl3+3C8H15COONa→Fe(C8H15COO)3+3NaCl
Industrial Production Methods: Industrial production of this compound typically involves the use of iron(III) chloride and octanoic acid in a controlled environment to ensure high purity and yield. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Iron octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: The octanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Iron oxides (e.g., Fe2O3, Fe3O4)
Reduction: Iron(II) compounds
Substitution: New iron complexes with different ligands
Aplicaciones Científicas De Investigación
Iron octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a source of bioavailable iron.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.
Industry: It is used in the production of biodegradable polymers, coatings, and as a stabilizer in the manufacturing of plastics .
Mecanismo De Acción
The mechanism of action of iron octanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, it can act as a source of iron, which is essential for various enzymatic processes. The iron center in this compound can undergo redox cycling, facilitating electron transfer reactions that are crucial for its catalytic activity .
Comparación Con Compuestos Similares
- Iron(III) acetate
- Iron(III) chloride
- Iron(III) nitrate
Comparison: Iron octanoate is unique due to its specific ligand environment provided by the octanoate groups. This makes it more lipophilic compared to other iron(III) compounds like iron(III) acetate or iron(III) chloride. The octanoate ligands also provide steric hindrance, which can influence the reactivity and selectivity of this compound in catalytic applications .
Propiedades
Fórmula molecular |
C24H48FeO6 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
iron;octanoic acid |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10); |
Clave InChI |
GLTVVGBGNDXAGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


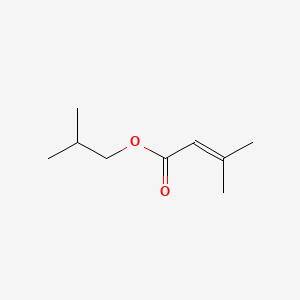
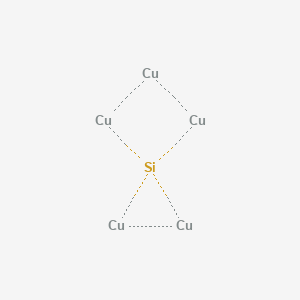

![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)

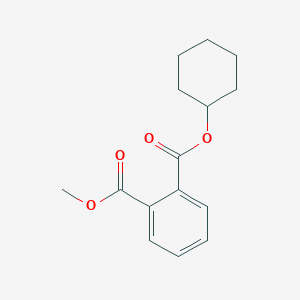
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
